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molecular formula C19H21NO B1629138 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 666726-32-5

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1629138
M. Wt: 279.4 g/mol
InChI Key: QRLZVPMAUWNKEO-UHFFFAOYSA-N
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Patent
US06858627B2

Procedure details

A mixture of 800 mg of 6-(2-methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline and 90 mL of acetonitrile was treated with 510 mg of N-bromosuccinimide (NBS) at −20° C. for 2 minutes. The reaction was quenched with water and extracted with EtOAc three times. The organic layers were combined and washed with 10% aqueous sodium thiosulfate (Na2S2O3) solution, water, and brine and then dried over magnesium sulfate. The residue was purified by flash chromatography to yield 776 mg of 4-bromomethyl-6-(2-methoxyphenyl)-2,2-dimethyl-1,2-dihydroquinoline as a solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]([CH3:20])([CH3:19])[CH:13]=[C:12]2[CH3:21].[Br:22]N1C(=O)CCC1=O>C(#N)C>[Br:22][CH2:21][C:12]1[C:11]2[C:16](=[CH:17][CH:18]=[C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[O:2][CH3:1])[CH:10]=2)[NH:15][C:14]([CH3:20])([CH3:19])[CH:13]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
510 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
WASH
Type
WASH
Details
washed with 10% aqueous sodium thiosulfate (Na2S2O3) solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(NC2=CC=C(C=C12)C1=C(C=CC=C1)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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